![molecular formula C13H20N4O2S B5512469 (3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)
(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol
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Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidin-3-ol derivatives involves asymmetric 1,3-dipolar cycloaddition reactions, showcasing a practical approach for generating bioactive molecules. For example, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate, has been synthesized via 1,3-dipolar cycloaddition from specific dipolarophiles and ylide precursors, followed by reduction and hydrogenation steps, achieving 51% overall yield without the need for chromatography (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
The structure of related compounds, such as 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, has been studied for its potential biological activity. Two polymorphic forms have been identified, differing in molecular and crystal structures, showcasing interactions that contribute to the molecule's stability and reactivity (Shishkina et al., 2021).
Chemical Reactions and Properties
Lewis acid-catalyzed reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates have led to the selective synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. This demonstrates the compound's reactivity and the potential for generating diverse molecular architectures under various reaction conditions (Lu & Shi, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-9-5-17(7-13(9,19)10-3-4-10)11(18)6-20-12-15-14-8-16(12)2/h8-10,19H,3-7H2,1-2H3/t9-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVERWOFYBUEAJX-RNCFNFMXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)CSC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CSC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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